Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate

Physicochemical profiling Positional isomer comparison Drug-likeness parameters

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS 1909348-03-3, PubChem CID is a bicyclic heterocyclic compound belonging to the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole class, featuring a saturated cyclohexene ring fused to a 2-aminothiazole moiety with a methyl ester substituent at the 5-position. The molecular formula is C₉H₁₂N₂O₂S with a molecular weight of 212.27 g/mol.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27
CAS No. 1909348-03-3
Cat. No. B2838248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate
CAS1909348-03-3
Molecular FormulaC9H12N2O2S
Molecular Weight212.27
Structural Identifiers
SMILESCOC(=O)C1CCC2=C(C1)N=C(S2)N
InChIInChI=1S/C9H12N2O2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11)
InChIKeyFSQGWGDUPYAXNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS 1909348-03-3): Compound Class, Physicochemical Identity, and Procurement Baseline


Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS 1909348-03-3, PubChem CID 121553527) is a bicyclic heterocyclic compound belonging to the 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole class, featuring a saturated cyclohexene ring fused to a 2-aminothiazole moiety with a methyl ester substituent at the 5-position [1]. The molecular formula is C₉H₁₂N₂O₂S with a molecular weight of 212.27 g/mol. Computed physicochemical properties include XLogP3 of 1.2, topological polar surface area (TPSA) of 93.5 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is commercially available as a research-chemical building block from multiple suppliers at ≥95% purity, typically as a powder stored at room temperature, and carries harmonized GHS hazard statements H302, H315, H319, and H335 [2].

Why Generic Substitution of Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate with Positional Isomers or Ester Analogs Introduces Uncontrolled Variables in Synthesis and Screening


Within the 2-amino-tetrahydrobenzothiazole scaffold family, the position of the ester substituent (4-, 5-, or 6-carboxylate) and the nature of the ester group (methyl, ethyl, or free acid) are not interchangeable without altering key molecular recognition and physicochemical parameters. Published structure–activity relationship (SAR) studies on tetrahydrobenzothiazole derivatives have demonstrated that substitution position profoundly affects biological target engagement—for example, 2-position urea/thiourea substitution in tetrahydrobenzothiazoles abrogates vasorelaxant activity compared to the fully aromatic benzothiazole series, confirming that even subtle scaffold modifications produce non-linear pharmacological outcomes [1]. Likewise, tetrahydrobenzothiazole-based HDAC inhibitors achieve low-micromolar antiproliferative IC₅₀ values only when the hydroxamic acid warhead is optimally positioned relative to the core, underscoring the criticality of substitution geometry [2]. Substituting the 5-carboxylate methyl ester with a 4- or 6-carboxylate isomer, or with the ethyl ester or free acid analog, introduces uncontrolled shifts in lipophilicity, hydrogen-bonding capacity, steric accessibility, and metabolic susceptibility that cannot be predicted a priori.

Quantitative Differentiation Evidence for Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate Versus Closest Analogs


Topological Polar Surface Area (TPSA) and Lipophilicity Differentiation Between 5-Carboxylate and 6-Carboxylate Positional Isomers

The 5-carboxylate methyl ester positional isomer (CAS 1909348-03-3) exhibits a computed topological polar surface area (TPSA) of 93.5 Ų and XLogP3 of 1.2, compared to a reported polar surface area (PSA) of 94.18 Ų and LogP of 0.93 for the 6-carboxylate methyl ester isomer (CAS 134136-02-0) [1]. Although the XLogP3 values are numerically close (both reported as 1.2 by alternate sources for the 6-isomer), the TPSA difference of approximately 0.7 Ų reflects distinct spatial orientations of the ester carbonyl and methoxy groups relative to the 2-amino pharmacophore, which can influence passive membrane permeability and target-binding pose preferences [1]. No published head-to-head biological comparison of the two positional isomers exists; the differentiation presented here rests on computed physicochemical parameters that govern absorption and distribution behavior.

Physicochemical profiling Positional isomer comparison Drug-likeness parameters

Molecular Weight Advantage of Methyl Ester Over Ethyl Ester Analog for Fragment-Based and Efficiency-Metric-Driven Discovery

The methyl ester (CAS 1909348-03-3) has a molecular weight of 212.27 g/mol, which is 14.02 g/mol lower than the ethyl ester analog (CAS 2248273-21-2, MW = 226.29 g/mol, C₁₀H₁₄N₂O₂S) [1]. This 6.2% reduction in molecular weight places the methyl ester below the commonly applied fragment rule-of-three threshold (MW ≤ 300) with greater margin and yields a heavier-atom count of 14 versus 15 for the ethyl ester, improving heavy-atom-normalized ligand efficiency metrics when the compound serves as a starting point for fragment elaboration [1]. The methyl ester also carries one fewer rotatable bond (2 vs. 3 for the ethyl ester due to the additional –CH₂– in the ethoxy group), reducing conformational entropy penalty upon target binding [1].

Fragment-based drug discovery Ligand efficiency Ester analog comparison

Hydrogen Bond Donor Count Reduction Relative to Free Acid Analog: Implications for Membrane Permeability and CNS Drug-Likeness

The methyl ester (CAS 1909348-03-3) possesses a computed hydrogen bond donor (HBD) count of 1 (attributed to the 2-amino group), whereas the corresponding free carboxylic acid analog (2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid, CAS 1935418-33-9) carries an additional HBD from the carboxyl –OH group, yielding an HBD count of 2 or 3 depending on the computational method [1]. This reduction of at least one HBD in the methyl ester is significant because exceeding an HBD count of 3 is a known liability for passive blood–brain barrier penetration under commonly applied CNS MPO (multiparameter optimization) scoring schemes. The methyl ester thus preserves a more favorable CNS drug-likeness profile while still permitting late-stage hydrolysis to the free acid for target engagement if a carboxylate pharmacophore is required [1].

Hydrogen bond donor count CNS drug-likeness Ester prodrug strategy

5-Position Carboxylate as a Privileged Substitution Vector in Tetrahydrobenzothiazole-Based Drug Discovery: Evidence from HDAC and Dopamine Receptor Programs

The tetrahydrobenzothiazole scaffold bearing substituents at defined positions has been validated across multiple therapeutic programs. Sun et al. (2021) demonstrated that a series of sixteen 4,5,6,7-tetrahydrobenzothiazole-based hydroxamic acid HDAC inhibitors achieved potent pan-HDAC inhibition, with lead compound 6h displaying IC₅₀ values in the low micromolar range against seven human cancer cell lines (e.g., IC₅₀ = 4.19 µM against KYSE30 cells vs. 19.84 µM for the clinical candidate ACY1215) [1]. In the dopamine receptor field, Boyfield et al. (1999) reported that 2-amino-4,5,6,7-tetrahydrobenzothiazole (compound 8) exhibited among the highest D3 receptor affinities and selectivities reported at that time, confirming that the saturated benzothiazole core itself is a validated pharmacophore for G-protein-coupled receptor targets [2]. The 5-carboxylate methyl ester provides a synthetically tractable handle for further functionalization (amide coupling, reduction, hydrolysis) at a position that preserves the 2-amino pharmacophore while offering a distinct vector angle compared to 4- or 6-substituted analogs.

Tetrahydrobenzothiazole scaffold HDAC inhibition Dopamine D3 receptor Medicinal chemistry

Standardized ECHA GHS Safety Classification Enabling Compliant Procurement and Laboratory Handling

Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate carries a harmonized GHS classification reported through the European Chemicals Agency (ECHA) C&L Inventory, with hazard statements H302 (harmful if swallowed, Acute Tox. 4), H315 (causes skin irritation, Skin Irrit. 2), H319 (causes serious eye irritation, Eye Irrit. 2A), and H335 (may cause respiratory irritation, STOT SE 3), assigned with 100% notification agreement across reporting companies [1]. This standardized, regulatorily lodged safety profile—absent from several positional isomer analogs that lack ECHA dossiers—enables procurement officers and laboratory safety committees to conduct compliant risk assessments under REACH and OSHA Hazard Communication standards without relying on vendor-extrapolated hazard classifications [1].

GHS hazard classification ECHA notification Laboratory safety compliance

Priority Research and Industrial Application Scenarios for Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring Low-MW, Low-HBD Ester Building Blocks with CNS-Compliant Physicochemical Profiles

With MW of 212.27 g/mol, only 1 HBD, TPSA of 93.5 Ų, and XLogP3 of 1.2, this methyl ester satisfies key fragment-likeness and CNS drug-likeness criteria more favorably than its ethyl ester analog (MW 226.29, 3 rotatable bonds) and its free acid counterpart (≥2 HBD) [1]. Procurement for fragment library construction is supported by the compound's validated tetrahydrobenzothiazole core, which has demonstrated potent target engagement in dopamine D3 receptor and HDAC inhibitor programs [2][3].

Synthetic Intermediate for Parallel Library Synthesis via 5-Position Ester Functionalization (Amidation, Reduction, Hydrolysis)

The 5-carboxylate methyl ester offers a divergent synthetic handle that is sterically and electronically distinct from the 4- and 6-carboxylate positional isomers, enabling regiospecific elaboration without protecting-group manipulation at the 2-amino site [1]. The methyl ester can be selectively hydrolyzed to the free acid under mild basic conditions or directly converted to amides via aminolysis, providing access to libraries of 5-carboxamide derivatives for SAR exploration. This contrasts with the ethyl ester analog, which requires harsher saponification conditions and introduces greater steric bulk during coupling reactions [1].

HDAC-Targeted Anticancer Agent Development Leveraging the Tetrahydrobenzothiazole Scaffold's Validated Antiproliferative Activity

The tetrahydrobenzothiazole scaffold has been validated as a productive core for HDAC inhibitor design, with lead compound 6h demonstrating IC₅₀ values of 4.19 µM against KYSE30 esophageal cancer cells—a 4.7-fold improvement over the clinical HDAC6 inhibitor ACY1215 (IC₅₀ = 19.84 µM) [2]. The 5-carboxylate methyl ester provides a functionalizable position for installing zinc-binding warheads (e.g., hydroxamic acid, o-aminoanilide) or surface-recognition motifs while maintaining the 2-amino group as a cap-group attachment point. This regiospecific substitution geometry cannot be replicated with the 4- or 6-carboxylate isomers without altering the pharmacophoric vector angles [2].

Dopamine D3 Receptor Ligand Optimization with a Pre-Installed Ester Handle for Fine-Tuning Pharmacokinetic Properties

The 2-amino-tetrahydrobenzothiazole core (compound 8) was reported by Boyfield et al. (1999) to exhibit among the highest D3 receptor affinities and selectivities reported to date, establishing this scaffold as a privileged chemotype for dopaminergic target engagement [3]. The 5-carboxylate methyl ester variant retains the essential 2-amino pharmacophore while adding a derivatizable ester at the 5-position—a location that projects into a region of the scaffold where substituent modulation can tune physicochemical properties and metabolic stability without abrogating D3 receptor affinity. This compound is thus ideally suited for procurement by medicinal chemistry teams pursuing D3-selective agonist or antagonist programs where fine-tuning of LogD and metabolic clearance is a key optimization objective [3].

Quote Request

Request a Quote for Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.